Product packaging for Etacepride(Cat. No.:CAS No. 68788-56-7)

Etacepride

Cat. No.: B1621824
CAS No.: 68788-56-7
M. Wt: 304.4 g/mol
InChI Key: SOQLNFHOYKNPDY-UHFFFAOYSA-N
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Description

Etacepride is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.390 g/mol . Its systematic IUPAC name is 5-acetyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. The specific biological activity, mechanism of action, and primary research applications for this compound are areas for further scientific investigation. Researchers are encouraged to consult the current scientific literature for any emerging studies on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O3 B1621824 Etacepride CAS No. 68788-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68788-56-7

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

5-acetyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C17H24N2O3/c1-4-19-9-5-6-14(19)11-18-17(21)15-10-13(12(2)20)7-8-16(15)22-3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,18,21)

InChI Key

SOQLNFHOYKNPDY-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)C)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)C)OC

Origin of Product

United States

Ii. Synthetic Methodologies for Etacepride and Analogues

Retrosynthetic Analysis of Etacepride

A retrosynthetic analysis of this compound (I) simplifies the molecule into more readily available or synthetically accessible precursors. The primary disconnection strategy focuses on the amide bond, a common and reliable bond to form in the final stages of a synthesis. This leads to two key fragments: a substituted benzoic acid derivative (II) and a chiral amine (III).

Further disconnection of the benzoic acid fragment (II) involves functional group interconversion. The acetamido group can be traced back to a nitro group, which is a common precursor for an amino group that is subsequently acetylated. The methoxy (B1213986) group is typically introduced early in the synthesis and remains unchanged.

The chiral amine fragment (III), (S)-2-(aminomethyl)-1-ethylpyrrolidine, can be retrosynthetically derived from a more common starting material, (S)-proline. This involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group and subsequent displacement with an amine or a protected form thereof, and finally N-alkylation.

Target MoleculeKey DisconnectionPrecursor Fragments
This compound (I)Amide bondSubstituted Benzoic Acid (II) and Chiral Amine (III)
Substituted Benzoic Acid (II)Acetamido GroupNitrobenzoic Acid Derivative
Chiral Amine (III)C-N bond and N-alkylation(S)-Proline

Key Synthetic Routes and Intermediate Compounds

The forward synthesis of this compound and its analogues generally follows the pathways identified in the retrosynthetic analysis. A common route, inferred from the synthesis of structurally related compounds, begins with the preparation of the substituted benzoic acid moiety, followed by its coupling with the chiral pyrrolidine (B122466) derivative. nih.gov

The synthesis of this compound and its analogues typically commences from commercially available and relatively inexpensive starting materials. For the benzamide (B126) portion, a common precursor is a substituted salicylic (B10762653) acid. For instance, the synthesis of an iodo-analogue of this compound starts from salicylic acid. nih.gov For this compound itself, a plausible starting material would be 2-methoxy-5-nitrobenzoic acid.

The chiral amine component, (S)-2-(aminomethyl)-1-ethylpyrrolidine, is often prepared from (S)-proline. This natural amino acid provides a cost-effective source of the required stereochemistry.

ComponentTypical Starting Material
Substituted Benzamide Moiety2-Methoxy-5-nitrobenzoic acid
Chiral Amine Moiety(S)-Proline

Throughout the synthesis, various functional group modifications are necessary to introduce the desired substituents and to facilitate subsequent reactions. Key transformations include:

Nitration and Reduction: Introduction of a nitro group onto the aromatic ring, followed by its reduction to an amine, is a standard method for installing an amino substituent. This amine can then be acylated.

Acetylation: The amino group on the benzamide ring is acetylated to form the final acetamido group of this compound.

N-Alkylation: The secondary amine of the pyrrolidine ring is alkylated, typically with an ethylating agent such as ethyl iodide or diethyl sulfate, to introduce the N-ethyl group.

Halogenation: For the synthesis of analogues, halogenation of the aromatic ring can be achieved using various reagents. For example, iodination can be performed using iodine and a suitable oxidizing agent. nih.gov

The core heterocyclic structure of the pyrrolidine ring in this compound is typically not formed during the main synthetic sequence but is instead derived from a chiral starting material like (S)-proline, which already contains the pre-formed ring. This approach, known as a chiral pool synthesis, is highly efficient as it avoids the need for a de novo cyclization and the subsequent resolution of enantiomers.

Advanced Synthetic Techniques and Optimization

While the fundamental synthetic route to this compound is based on classical reactions, modern synthetic techniques can be employed to optimize the process. These may include:

Parallel Synthesis: To explore the structure-activity relationship of this compound analogues, parallel synthesis techniques can be used to rapidly generate a library of related compounds with variations in the substitution pattern of the benzamide ring or the N-alkyl group of the pyrrolidine.

Microwave-Assisted Synthesis: Certain steps, such as the amide bond formation, may be accelerated using microwave irradiation, potentially reducing reaction times and improving yields.

Flow Chemistry: For larger-scale production, converting key steps to a continuous flow process can offer advantages in terms of safety, consistency, and scalability.

Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial at each step to maximize yield and purity.

Stereoselective Synthesis Approaches for this compound Enantiomers

The biological activity of this compound resides primarily in the (S)-enantiomer. Therefore, stereoselective synthesis is essential. The most common approach is the use of a chiral starting material, as mentioned earlier.

Chiral Pool Synthesis: Utilizing (S)-proline as the starting material for the amine portion ensures that the final product has the desired (S)-configuration at the 2-position of the pyrrolidine ring. This is a highly efficient method for obtaining enantiomerically pure this compound.

An alternative, though less common, approach would be a racemic synthesis of N-(2-pyrrolidinylmethyl)-2-methoxy-5-acetamidobenzamide followed by chiral resolution. This could be achieved by forming diastereomeric salts with a chiral acid and separating them by crystallization, or by using chiral chromatography. However, the chiral pool approach is generally more efficient and cost-effective.

Design and Synthesis of Structurally Related this compound Analogues

The design and synthesis of analogues structurally related to this compound have been a key area of research, primarily aimed at exploring structure-activity relationships (SAR) and developing novel radioligands for imaging dopamine (B1211576) receptors. nih.govnih.gov These efforts have largely centered on modifications of eticlopride (B1201500), a closely related substituted benzamide, to understand how structural changes impact binding affinity and selectivity for dopamine D2/D3 receptors. nih.govnih.gov

Key synthetic strategies have focused on several areas of the molecule: N-alkylation of the pyrrolidine ring, substitution of the N-ethyl group with fluorinated moieties, and structural alterations to the pyrrolidine ring itself. nih.govnih.gov

N-Alkylation of the Pyrrolidine Ring

One prominent strategy involves the N-alkylation of the eticlopride pyrrolidine ring to introduce various alkyl, aromatic, and heteroaromatic groups. nih.gov The general synthetic approach starts with (S)-nor-eticlopride, the N-de-ethylated precursor. nih.gov This precursor undergoes N-alkylation in the presence of an inorganic base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). nih.gov

For example, the synthesis of a simple alkyl chain analogue was achieved through N-alkylation with 1-iodopropane. nih.gov Similarly, an aromatic group was introduced by reacting (S)-nor-eticlopride with benzylbromide to yield (S)-N-((1-Benzylpyrrolidin-2-yl)methyl)-3-chloro-5-ethyl-6-hydroxy-2-methoxybenzamide. nih.gov

SAR studies revealed that small N-alkyl groups on the pyrrolidine ring were not well tolerated, but the addition of a linker and a secondary pharmacophore (SP) improved binding affinities. nih.gov

Table 1: Synthesis of N-Alkylated Eticlopride Analogues

Precursor Reagent Base Product
(S)-nor-eticlopride 1-iodopropane K2CO3 or NaHCO3 N-propyl-nor-eticlopride

This table is based on the synthetic strategies described in the referenced research. nih.gov

N-Fluoro-substituted Analogues

In the pursuit of developing radioligands for positron emission tomography (PET), fluorine-substituted analogues of eticlopride have been synthesized. nih.gov This approach involved replacing the N-ethyl group of the pyrrolidine with various fluorinated substituents. The synthesized derivatives included those with 2-fluoroethyl, 3-fluoropropyl, and p-fluorobenzyl groups. nih.gov

These analogues were evaluated for their ability to displace [3H]spiperone from the dopamine D2 receptor. nih.gov The research found that while the potencies of these fluorinated analogues were lower than that of eticlopride, the two fluoroalkylated derivatives demonstrated potencies within the same order of magnitude as haloperidol. nih.gov

Table 2: Research Findings on N-Fluoro-substituted Eticlopride Analogues

Analogue Substitution Effect on D2 Receptor Potency (vs. Eticlopride) Comparative Potency
N-(2-fluoroethyl) Decreased Same order of magnitude as haloperidol
N-(3-fluoropropyl) Decreased Same order of magnitude as haloperidol

This table summarizes the findings from the in vitro affinity tests. nih.gov

Other Structural Modifications

The crystal structure of the dopamine D3 receptor in complex with eticlopride has inspired further design strategies for new analogues. nih.gov These include:

Shifting the position of the pyrrolidine nitrogen: This modification was found to be detrimental to D2R/D3R binding affinities. nih.gov

Expanding the pyrrolidine ring system: This structural change also negatively impacted binding affinities for D2 and D3 receptors. nih.gov

Incorporating O-alkylations: This represents another avenue for analogue design. nih.gov

These findings underscore the sensitivity of dopamine receptor binding to the specific stereochemistry and conformation of the pyrrolidine ring and its substituents. nih.gov

Iii. Molecular Mechanism of Action of Etacepride

Dopamine (B1211576) D2 Receptor Binding and Ligand-Receptor Interactions

The interaction of Etacepride with dopamine D2 receptors involves specific binding characteristics that determine its pharmacological profile.

This compound interacts with dopamine receptors through competitive binding mechanisms. evitachem.com This means that this compound competes with endogenous dopamine, the natural ligand for D2 receptors, for the same binding site on the receptor protein. By occupying the receptor site, this compound prevents dopamine from binding and activating the receptor. This competitive interaction is central to its antagonistic function.

Intracellular Signaling Pathway Modulation by this compound

The binding of this compound to the D2 receptor leads to modulation of intracellular signaling pathways downstream of the receptor.

By blocking D2 receptor activation, this compound inhibits the downstream signaling pathways that are normally initiated upon dopamine binding. evitachem.com Dopamine D2 receptors are G protein-coupled receptors that typically couple to Gi/o proteins. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase activity, resulting in decreased production of cyclic AMP (cAMP). As an antagonist, this compound would prevent this inhibition of adenylyl cyclase, thereby influencing intracellular cAMP levels. Modulation of these downstream pathways is implicated in various physiological and psychological processes, including mood regulation and the manifestation of psychotic symptoms. evitachem.com

The antagonistic activity of this compound at D2 receptors contributes to restoring balance in dopaminergic signaling. evitachem.com In conditions characterized by excessive dopaminergic activity, such as certain psychotic disorders, the blockade of D2 receptors by this compound can help to dampen this overactivity. This restoration of balance in dopaminergic signaling is considered a key mechanism by which this compound may exert therapeutic effects. evitachem.com

Iv. Structure Activity Relationship Sar Studies of Etacepride

Methodologies for SAR Elucidation

The determination of how molecular structure dictates affinity and activity at the D2 receptor relies on both qualitative and quantitative methodologies.

Qualitative SAR involves the systematic synthesis of analogs where specific parts of the lead molecule are altered, and the resulting changes in biological activity are observed. This approach has been fundamental in the evolution of high-affinity benzamide (B126) D2 antagonists. For instance, the development of compounds like Raclopride (B1662589) and Eticlopride (B1201500) originated from earlier benzamides such as Sulpiride (B1682569) and Remoxipride. nih.gov Through strategic modifications—such as the introduction of different substituents on the benzamide ring and optimizing the side chain—researchers were able to develop compounds with significantly enhanced potency and selectivity for the D2 receptor. nih.gov This iterative process of synthesis and biological testing provides a foundational understanding of which molecular features are critical for receptor interaction.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamides with the same N-ethyl-pyrrolidinyl side chain as Etacepride, QSAR studies have been crucial in refining the understanding of SAR. nih.govresearchgate.net These studies utilize computational methods like the Partial Least Squares (PLS) method and Artificial Neural Networks (ANN) to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with D2 receptor binding affinity, often expressed as pIC50 (the negative log of the half-maximal inhibitory concentration). nih.govnih.gov

A key QSAR study on a series of 58 (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides revealed that the biological activity was significantly influenced by hydrophobic substituents at the 3-position and electron-donating groups at the 5-position of the benzamide ring. nih.gov Such models allow for the prediction of the activity of novel, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. nih.gov Universal 3D-QSAR models, which include diverse chemical classes of D2 antagonists like benzamides and arylpiperazines, have further broadened the predictive power of these approaches. mdpi.com

Impact of Structural Modifications on D2 Receptor Antagonism and Activity

The affinity of this compound-like benzamides for the D2 receptor is highly sensitive to modifications at three primary locations: the benzamide ring, the amide linker, and the pyrrolidine (B122466) side chain.

Benzamide Ring: Substitutions on the aromatic ring are a critical determinant of potency.

Stereochemistry: The (S)-configuration of the pyrrolidinylmethyl side chain is paramount for high affinity in this series of compounds. nih.govnih.gov The corresponding (R)-enantiomers typically exhibit much lower affinity or require different substitution patterns on the benzamide ring to be active. nih.govresearchgate.net

Pyrrolidine Side Chain: The N-substituted pyrrolidine moiety is essential for orienting the molecule within the receptor.

N-Substituent: The N-ethyl group on the pyrrolidine ring is optimal for many high-affinity ligands. Replacing it with other groups, such as 2-fluoroethyl or 3-fluoropropyl, has been shown to decrease potency relative to the parent compound, Eticlopride, though the resulting compounds remain potent antagonists. nih.gov

Ring Integrity: Modifications to the pyrrolidine ring itself, such as expanding it to a larger ring system or altering the position of the nitrogen atom, have been found to be detrimental to binding affinity for both D2 and D3 receptors. researchgate.net

The following table summarizes the D2 receptor binding affinities for this compound and several of its key structural analogs.

CompoundBenzamide Ring SubstitutionsSide ChainD2 Receptor Affinity (K_i, nM)
This compound 3-Ethyl, 6-Methoxy(S)-N-((1-ethyl-2-pyrrolidinyl)methyl)~0.92 nih.gov
Raclopride 3,5-Dichloro, 2-Hydroxy, 6-Methoxy(S)-N-((1-ethyl-2-pyrrolidinyl)methyl)~1.8
Remoxipride 3-Bromo, 2,6-Dimethoxy(S)-N-((1-ethyl-2-pyrrolidinyl)methyl)~703 nih.gov
Sulpiride 5-Aminosulfonyl, 2-Methoxy(S)-N-((1-ethyl-2-pyrrolidinyl)methyl)~18.2 nih.gov
FLB 457 3-Bromo, 5,6-Dimethoxy(S)-N-((1-ethyl-2-pyrrolidinyl)methyl)~0.02-0.03 nih.gov
Epidepride 3-Iodo, 2-Hydroxy, 6-Methoxy(S)-N-((1-ethyl-2-pyrrolidinyl)methyl)~0.05

Note: K_i values can vary between studies based on experimental conditions. The values presented are representative.

Identification of Pharmacophores and Key Structural Motifs for this compound Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For benzamide D2 antagonists like this compound, several key pharmacophoric features have been established. nih.govpharmacophorejournal.com

The generally accepted pharmacophore model includes:

A Protonatable Nitrogen Atom: Located in the pyrrolidine ring, this basic nitrogen is positively charged at physiological pH and forms a critical ionic interaction with a conserved aspartic acid residue (Asp114) in transmembrane helix 3 of the D2 receptor. tandfonline.com

An Aromatic Ring: The substituted benzamide ring engages in hydrophobic and aromatic interactions within the receptor binding site. nih.gov

A Hydrogen Bond Acceptor/Donor: The amide moiety acts as a hydrogen bond donor (N-H) and acceptor (C=O), forming key hydrogen bonds that help to anchor the ligand in the correct orientation. nih.gov

A Hydrophobic Region: This feature corresponds to the substituents on the aromatic ring (e.g., the ethyl group in this compound), which occupy a hydrophobic pocket in the receptor.

The precise spatial arrangement and distance between these features are crucial for high-affinity binding. nih.gov

Design Principles for Enhanced Receptor Selectivity and Potency through SAR

The collective SAR and QSAR data provide clear principles for the rational design of novel benzamide ligands with optimized properties.

Enhancing Potency: To maximize affinity for the D2 receptor, medicinal chemists focus on maintaining the (S)-stereochemistry of the side chain and optimizing the substitution pattern on the benzamide ring. nih.gov Introducing small, hydrophobic groups at the 3-position and electron-donating groups at the 5-position are established strategies. nih.gov Furthermore, specific halogens (e.g., chloro, bromo, iodo) can significantly increase binding affinity. nih.gov

Improving Selectivity: While many substituted benzamides are highly selective for D2-like receptors (D2, D3, D4) over other receptor families, achieving selectivity between D2 and D3 receptors is a significant challenge due to their high structural homology. acs.orgnih.gov

SAR studies have shown that different side chains can have distinct structural requirements, a fact that can be exploited to design ligands with preference for a specific D2-family subtype. nih.gov

An advanced strategy involves the design of "bitopic" ligands. These molecules are engineered to bind simultaneously to the primary (orthosteric) binding site and a nearby secondary (allosteric) binding pocket. researchgate.netmdpi.com This dual interaction can dramatically alter a ligand's affinity and functional activity, offering a sophisticated path toward enhanced receptor selectivity. SAR studies on Eticlopride analogs show that linker attachments at the 4-position are well-tolerated, providing a strategic point for adding a secondary pharmacophore to create such bitopic ligands. researchgate.net

V. Computational Chemistry and Molecular Modeling of Etacepride

Applications of Computational Chemistry in Etacepride Research

The application of computational chemistry to this compound research spans a variety of techniques, each offering unique insights into the compound's behavior. findaphd.com These methods are used to build and refine models of this compound's primary target, the dopamine (B1211576) D2 receptor, and to simulate their interaction. nih.gov This facilitates a deeper understanding of the structural and energetic factors governing its pharmacological activity. mdpi.com

Computational MethodApplication in this compound Research
Quantum Chemistry (DFT) Investigates electronic structure, reactivity, and spectroscopic properties. ukm.mynih.gov
Molecular Dynamics (MD) Simulates the dynamic interactions between this compound and its receptor over time. mdpi.comelifesciences.org
Ligand-Based Design Uses knowledge of active molecules to design new compounds when receptor structure is unknown. iaanalysis.comnih.gov
Structure-Based Design Utilizes the 3D structure of the target receptor to design complementary ligands. iaanalysis.comnih.gov
Virtual Screening Screens large libraries of compounds computationally to identify potential new drug candidates. binarystarchem.cawuxibiology.com
Multi-scale Modeling Integrates data across different biological scales, from molecular to cellular systems. numberanalytics.comnih.gov

Quantum Chemistry Approaches and Density Functional Theory (DFT)

Quantum chemistry methods, particularly Density Functional Theory (DFT), provide a foundational understanding of a molecule's electronic structure. nih.govwikipedia.org DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ukm.mywikipedia.org In the context of this compound, DFT can be used to calculate properties like electron distribution, molecular orbital energies, and the energetic barriers of conformational changes. fz-juelich.de This information is crucial for understanding the intrinsic reactivity of the molecule and for parameterizing the force fields used in more extensive simulations like molecular dynamics. fz-juelich.de Although DFT calculations are computationally intensive compared to classical methods, they offer high accuracy for describing the quantum mechanical effects that govern molecular interactions. nih.govwikipedia.org

Molecular Dynamics Simulations for this compound-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.net In this compound research, MD simulations provide detailed, dynamic views of how the ligand interacts with its receptor, such as the dopamine D2 or D3 receptors. mdpi.comelifesciences.org These simulations can reveal the specific binding pathways, the conformational changes in both the ligand and the receptor upon binding, and the key amino acid residues involved in stabilizing the complex. elifesciences.orgnih.gov

For example, MD simulations of the highly homologous D2 and D3 receptors have been used to analyze the binding of benzamide (B126) antagonists like eticlopride (B1201500), a close analogue of this compound. elifesciences.org These studies have shown that eticlopride binds to the D2 receptor in a pose very similar to how it binds to the D3 receptor. elifesciences.org The simulations can also account for the influence of the surrounding environment, such as the lipid bilayer of the cell membrane and the presence of ions, which can modulate ligand binding. mdpi.comelifesciences.org By analyzing the trajectories of these simulations, researchers can calculate binding free energies, which correlate with experimentally determined binding affinities. rsc.org

Ligand-Based and Structure-Based Design Methodologies

Drug design methodologies are broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the development of this compound analogues. iaanalysis.comnih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target receptor is unknown. iaanalysis.comnih.gov This approach relies on the knowledge of other molecules that are known to bind to the target. nih.gov By analyzing the common structural features and properties of a set of active ligands, a pharmacophore model can be developed. slideshare.net This model represents the essential steric and electronic features required for biological activity, which can then be used to screen databases for new compounds or to guide the design of novel molecules. slideshare.net Quantitative structure-activity relationship (QSAR) studies are another key LBDD method, correlating molecular structures with their biological activities. nih.gov

Structure-based drug design (SBDD) utilizes the known 3D structure of the target protein, in this case, the dopamine D2 receptor. iaanalysis.comextrapolations.com With the availability of crystal structures for dopamine receptors, SBDD has become a powerful tool. plos.org This method involves docking potential ligands into the receptor's binding site computationally to predict their binding orientation and affinity. ucl.ac.uk This allows for the rational design of molecules that are complementary in shape and chemical properties to the binding pocket, maximizing favorable interactions and potentially increasing potency and selectivity. ucl.ac.ukarxiv.org

Prediction of Binding Modes and Conformational Analysis of this compound

A central goal of molecular modeling is to predict the precise orientation and conformation of a ligand within its protein target, known as the binding mode. nih.gov For this compound, this involves understanding how it fits into the binding pocket of the dopamine D2 receptor. Computational docking programs are the primary tools used for this purpose. elifesciences.org These programs sample a vast number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them. ucl.ac.uk

Conformational analysis is a critical component of this process. numberanalytics.com this compound, like most drug molecules, is flexible and can adopt various shapes (conformations). Identifying the specific, low-energy conformation that is recognized by the receptor (the "bioactive conformation") is key to understanding its activity. nih.gov Computational methods can generate ensembles of possible conformations, which can then be used in docking studies to improve the accuracy of binding mode prediction. ucl.ac.uknih.gov Studies on the D2 and D3 receptors have shown that different antagonists can stabilize distinct inactive conformations of the receptor, highlighting the complexity of these interactions. elifesciences.org For instance, the binding mode of eticlopride was found to be incompatible with the conformation induced by the drug risperidone, indicating plasticity in the receptor's binding site. elifesciences.org

In Silico Screening and Virtual Library Design for this compound Analogues

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify potential new drug candidates. binarystarchem.cawuxibiology.com This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). medchemexpress.com Starting with a known active compound like this compound, researchers can design a virtual library of analogues by making systematic chemical modifications to its structure.

This virtual library can then be screened against a model of the dopamine D2 receptor using structure-based methods like docking. Alternatively, if a reliable pharmacophore model has been developed, the library can be screened using ligand-based methods to find molecules that match the required features. nih.gov The goal is to prioritize a smaller, more manageable set of promising compounds for chemical synthesis and subsequent experimental testing. nih.gov This process can vastly expand the chemical space explored and increase the probability of discovering novel leads with enhanced properties, such as higher affinity or improved selectivity. wuxibiology.com

Multi-scale Modeling Approaches in this compound's Biological System Interactions

Biological processes occur across a vast range of time and length scales, from the quantum behavior of electrons to the functioning of an entire organ. nih.gov Multi-scale modeling is a computational strategy that aims to bridge these different scales by integrating various modeling techniques. numberanalytics.comnih.gov For a compound like this compound, a multi-scale approach could provide a more holistic understanding of its effects.

The process begins at the quantum scale with DFT to understand this compound's electronic properties (as in 5.1.1). nih.gov This information helps refine classical force fields for MD simulations, which operate at the molecular scale to study the dynamics of this compound binding to the D2 receptor (as in 5.1.2). nih.gov The kinetic and energetic parameters derived from MD can then be used as inputs for higher-level models. nih.gov For example, these parameters could inform systems biology models of the downstream signaling cascades that are triggered or inhibited by this compound's interaction with the receptor. americanscientist.org Ultimately, these cellular-level simulations could be integrated into network models that simulate the effect of this compound on the neural circuits implicated in psychiatric disorders, providing a link from molecular interaction to physiological response. plos.org This integrated approach allows researchers to explore how changes at the molecular level propagate through the biological system to produce a therapeutic effect. nih.govamericanscientist.org

Vi. Preclinical Pharmacological Investigations: in Vitro Mechanistic Studies

Cell-Based Assay Systems for D2 Receptor Function

Cell-based assays provide a physiologically relevant context to study the effects of compounds like etacepride on D2 receptor function. sigmaaldrich.combioagilytix.com These systems can range from genetically engineered cell lines to more complex primary cell models.

Recombinant Cell Lines Expressing Dopamine (B1211576) Receptors

To investigate the specific interactions of this compound with dopamine receptors, researchers commonly utilize recombinant cell lines. These are typically immortalized cell lines, such as Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells, that have been genetically modified to express specific dopamine receptor subtypes, including the D2 receptor. mdpi.cominnoprot.com This approach allows for the study of the compound's effect on a single, known receptor target in isolation, minimizing the confounding variables present in more complex biological systems. mdpi.com

For instance, CHO cells co-transfected with A2A and D2 receptors have been used to study the allosteric interactions between these receptors. mdpi.com Similarly, human neuroblastoma SH-SY5Y cells transfected with the human D2 receptor have served as a model to investigate the modulation of D2 receptor affinity by other compounds. mdpi.com The use of these recombinant systems is crucial for determining the precise molecular pharmacology of this compound at the D2 receptor.

Primary Cell Models for Neurobiological Contexts

While recombinant cell lines offer precision, primary cell models provide a more neurobiologically relevant environment for studying the effects of this compound. These models can include primary cultures of neurons or other brain cells that endogenously express dopamine receptors. precisionformedicine.com Although specific studies detailing the use of primary cell models for this compound are not prevalent in the provided information, this approach is a standard in neuropharmacological research to understand how a compound might behave in the complex milieu of the central nervous system. These assays can provide insights into the compound's impact on neuronal signaling and function. sigmaaldrich.comprecisionformedicine.com

Biochemical and Biophysical Methods for Ligand-Receptor Analysis

A variety of biochemical and biophysical techniques are employed to quantify the interaction between this compound and the D2 receptor at a molecular level.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for its receptor. umich.eduoncodesign-services.com These assays use a radioactively labeled ligand that is known to bind to the target receptor. umich.edu The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). giffordbioscience.com

There are several types of radioligand binding assays:

Saturation assays: These determine the density of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.comperceptive.com

Competition assays: These are used to determine the affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radioligand for binding to the receptor. giffordbioscience.comperceptive.com

Kinetic assays: These measure the rates of association and dissociation of a radioligand with the receptor. giffordbioscience.com

These assays can be performed on membrane preparations from tissues or cultured cells expressing the D2 receptor. sci-hub.se For example, studies have utilized rat brain tissue to characterize the binding of ligands to D2 receptors. umich.edu A strong correlation has been observed between the in vitro affinity of D2 receptor antagonists and their in vivo effects, highlighting the predictive value of these assays. nih.gov

Table 1: Key Parameters in Radioligand Binding Assays
ParameterDescriptionAssay Type
BmaxMaximum number of binding sites.Saturation
KdDissociation constant of the radioligand, a measure of its affinity.Saturation
KiInhibition constant of a non-radiolabeled compound, a measure of its affinity.Competition
IC50Concentration of a compound that inhibits 50% of radioligand binding.Competition

Functional Assays for Receptor Activation/Inhibition

Functional assays are critical for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at the D2 receptor. d-nb.infonih.gov The D2 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. innoprot.comnews-medical.net

Functional assays for D2 receptor activity often measure changes in second messenger levels, such as cAMP. innoprot.com For instance, an antagonist like this compound would be expected to block the dopamine-induced inhibition of cAMP production. Other functional readouts can include measuring changes in G-protein activation, β-arrestin recruitment, or downstream signaling events like ERK phosphorylation. biomolther.orgmdpi.com The concept of "functional selectivity" or "biased agonism" is also relevant, where a ligand may preferentially activate one signaling pathway over another. nih.govmdpi.com

Table 2: Common Functional Assays for D2 Receptors
Assay TypePrincipleTypical Readout
cAMP AssayMeasures the inhibition of adenylyl cyclase activity upon D2 receptor activation.Decrease in intracellular cAMP levels.
G-Protein Activation AssayMeasures the binding of GTPγS to G-proteins following receptor stimulation.Increased GTPγS binding.
β-Arrestin Recruitment AssayMeasures the translocation of β-arrestin to the activated receptor.BRET or FRET signal. d-nb.info
ERK Phosphorylation AssayMeasures the activation of the MAPK/ERK signaling pathway.Increased levels of phosphorylated ERK. biomolther.org

Target Engagement Studies (e.g., Cellular Thermal Shift Assay, CETSA)

Confirming that a compound binds to its intended target within a living cell is a crucial step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating target engagement. univr.itwikipedia.orgresearchgate.net This method is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal denaturation temperature. univr.itdrugtargetreview.com

In a CETSA experiment, cells are treated with the compound of interest (e.g., this compound) and then heated to various temperatures. univr.it The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting or other immunoassays. univr.itresearchgate.net A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates direct binding. univr.it This technique has the advantage of being label-free and can be performed in intact cells and even tissues, providing a more physiologically relevant assessment of target engagement. wikipedia.orgnih.gov While specific CETSA data for this compound is not available in the provided search results, it represents a key methodology for such investigations.

Mechanistic Studies of Intracellular Signaling Cascades

This compound functions as a selective antagonist for the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like dopamine, couples to inhibitory G proteins (Gαi/o). This coupling initiates an intracellular signaling cascade, the primary effect of which is the inhibition of the enzyme adenylyl cyclase. pnas.orgwikipedia.org The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). pnas.orgresearchgate.net

As an antagonist, this compound binds to the D2 receptor but does not activate it. Instead, it blocks the receptor, preventing dopamine from binding and initiating the inhibitory signal. Consequently, the primary mechanistic effect of this compound on this signaling cascade is to prevent the dopamine-induced decrease in cAMP levels.

While direct studies on this compound's effect on cAMP are limited, extensive research on its close structural and functional analog, eticlopride (B1201500), illustrates this mechanism. In cellular assays, D2 receptor activation by an agonist (dopamine or quinpirole) inhibits cAMP accumulation that has been stimulated by agents like forskolin, which directly activates adenylyl cyclase. oup.comnih.gov The addition of the D2 antagonist eticlopride blocks this effect, restoring cAMP production. oup.com This demonstrates the canonical mechanism of action for this class of benzamide (B126) antagonists at the molecular level.

One study investigated the effects of dopamine and eticlopride in cells expressing D2 receptors where cAMP accumulation was stimulated by either calcitonin gene-related peptide (CGRP) or forskolin. oup.com The D2 agonist dopamine was shown to inhibit this stimulated cAMP accumulation, and this inhibition was effectively blocked by the D2 antagonist eticlopride, confirming its role in preventing the receptor's inhibitory signaling cascade. oup.com

Effect of Eticlopride on Dopamine-Mediated Inhibition of cAMP Accumulation oup.com
Cell LineConditioncAMP Accumulation (relative %)Description of Effect
D2 Receptor-Expressing CellsStimulant (e.g., CGRP)100% (Baseline)Stimulated level of cAMP set as baseline.
Stimulant + Dopamine (1 µM)~31.5%Dopamine, a D2 agonist, inhibits cAMP accumulation by ~68.5%.
Stimulant + Dopamine (1 µM) + Eticlopride (1 µM)~100%Eticlopride, a D2 antagonist, blocks the inhibitory effect of dopamine.

Further downstream, D2 receptor signaling can influence other pathways, such as the mitogen-activated protein kinase (MAPK) cascade and the phosphorylation of the cAMP response element-binding protein (CREB). pnas.orgpnas.org Studies have shown that the D2 agonist quinpirole (B1680403) can induce the phosphorylation of both MAPK and CREB in neurons, an effect that is blocked by eticlopride. pnas.org However, the relationship is complex, as other research suggests that eticlopride-induced gene expression in the striatum may not be dependent on the canonical cAMP/Protein Kinase A (PKA) pathway, indicating that other intracellular signaling mechanisms are also involved. nih.gov

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, utilizing automation and robotics to rapidly test the biological or biochemical activity of hundreds of thousands to millions of compounds against a specific target. pdbj.orgresearchgate.netacs.org This process accelerates the identification of "hits"—compounds that show promising interaction with a target—which then serve as starting points for medicinal chemistry optimization into lead compounds and eventual drug candidates. pnas.orgresearchgate.net

In the context of discovering D2 receptor antagonists like this compound, HTS campaigns are designed to identify compounds that can effectively block D2 receptor activity. These screens often employ cell-based assays that measure changes in downstream signaling events upon receptor modulation. Common HTS assays for GPCRs like the D2 receptor include:

cAMP Assays : Measuring the reversal of agonist-induced inhibition of cAMP.

Reporter Gene Assays : Using a gene (e.g., luciferase) linked to a response element that is activated or suppressed by the signaling pathway.

Calcium Mobilization Assays : Detecting changes in intracellular calcium, which can be a downstream consequence of G protein activation. nih.gov

β-arrestin Recruitment Assays : Monitoring the recruitment of the protein β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling. capes.gov.br

A notable example of HTS in action for D2 antagonist discovery was the campaign that identified ML321, a novel and selective D2 antagonist. Researchers initiated an HTS campaign to find new chemical scaffolds with selectivity for the D2 receptor over the D3 receptor. oup.comjneurosci.org This process involved screening a large compound library and led to the identification and subsequent chemical optimization of a lead compound. jneurosci.org

Example of an HTS Campaign for Novel D2 Receptor Antagonist Discovery oup.comnih.govjneurosci.org
Screening StageAssay TypePurposeKey Finding / Outcome
Primary ScreenCa²+ Mobilization AssayInitial identification of D2 antagonist "hits" from a large chemical library.A small pool of hit compounds was identified.
Secondary Screen / Selectivityβ-arrestin Recruitment AssayCharacterize hits for functional activity and selectivity against D3 receptors.Identified compounds with >10-fold selectivity for D2 vs. D3.
Lead OptimizationMedicinal Chemistry & Radioligand BindingImprove potency, selectivity, and drug-like properties of the most promising hit.Resulted in the optimized lead compound ML321 with ~80-fold D2/D3 selectivity.

HTS is also valuable for identifying new biological activities for known compounds. In one such screen designed to find modulators of neurite growth in human neurons, several known D2 receptor antagonists were identified as "hits," including the eticlopride. amanote.com This demonstrates how HTS can repurpose existing pharmacological tools and uncover novel therapeutic applications by screening them against different biological targets. amanote.com

Vii. Preclinical Pharmacological Investigations: in Vivo Mechanistic Studies

Animal Models for Studying Dopaminergic System Modulation

Animal models are indispensable tools for investigating the intricate ways in which pharmacological agents modulate the dopaminergic system. Rodent species, notably rats and mice, are extensively utilized in this context due to their amenability to genetic manipulation and the well-characterized correlation between motor deficits and the degeneration of dopaminergic neurons in areas such as the substantia nigra pars compacta (SNc). mdpi.com

Genetically engineered animal models (GEMs), also referred to as transgenic models, are created by introducing specific alterations to an animal's genome. creative-biolabs.comwikipedia.org These modifications are designed to replicate aspects of human diseases or to facilitate the study of the function of particular genes or signaling pathways. creative-biolabs.comnih.gov GEMs offer powerful avenues for gaining mechanistic understanding of how compounds like Etacepride interact with their intended biological targets, such as dopamine (B1211576) receptors, within a living biological context. creative-biolabs.comnih.gov

The generation of GEMs can be achieved through several techniques, including DNA microinjection, transposon-mediated gene insertion, and advanced gene editing technologies like CRISPR/Cas9. creative-biolabs.comtaconic.com These methodologies enable the creation of animal models exhibiting either a reduction or elimination of gene function (knockout or knockdown models) or an increased expression of a specific gene (overexpression models) pertinent to the dopaminergic system or related pathways. creative-biolabs.comwikipedia.org For instance, models with engineered alterations in dopamine receptor expression levels or functional properties can be employed to investigate the precise binding characteristics and downstream cellular effects of this compound. Furthermore, humanized mouse models, in which functional human genes, cells, or tissues are engrafted, can serve as valuable systems for evaluating the interaction of compounds with human-specific targets in an in vivo setting. creative-biolabs.comtaconic.comeddc.sg

Induced animal models are developed by administering specific substances or implementing procedures to elicit a phenotype that mimics a disease state or to selectively activate or inhibit particular biological pathways. mdpi.com Within the scope of studying dopaminergic system modulation and D2 receptor antagonism, induced models are highly valuable for analyzing the effects of this compound on specific receptor-mediated signaling cascades.

Neurotoxins are frequently employed to induce animal models that recapitulate features of neurodegenerative disorders impacting the dopaminergic system, such as Parkinson's disease. mdpi.comnih.govnih.gov Examples of such neurotoxins include 6-OHDA and MPTP, which cause selective degeneration of dopaminergic neurons within the nigrostriatal pathway. mdpi.comnih.govnih.gov While these models may not fully capture the complexity of the human diseases, they are useful for studying motor and behavioral deficits associated with dopamine depletion and for evaluating the potential of compounds like this compound to alleviate these symptoms. mdpi.comnih.gov

Other induced models involve the administration of pharmacological agents that interact with the dopaminergic system to study specific receptor-mediated behaviors. For example, the administration of dopamine agonists can induce behaviors mediated by D1 or D2 receptors, allowing researchers to assess the ability of an antagonist like this compound to block these responses. nih.govfrontiersin.orgnih.gov Models of drug-induced behavioral sensitization, such as those involving repeated administration of amphetamine or cocaine, have also been used to investigate the role of dopamine receptors and the effects of D2 receptor antagonists, such as eticlopride (B1201500), on sensitized behavioral responses. nih.govnih.govplos.org

Neurobiological and Behavioral Paradigms for D2 Receptor Antagonism in Preclinical Models

The evaluation of D2 receptor antagonism by compounds like this compound in preclinical models relies heavily on the application of specific neurobiological and behavioral paradigms. These experimental frameworks are designed to probe behaviors and neural circuitries known to be modulated by the dopaminergic system, with a particular focus on the contributions of D2 receptors. revvity.comnih.gov

Behavioral assessments in rodent models can encompass a range of readouts, including measurements of spontaneous and drug-induced locomotor activity, stereotypical behaviors, responses in reward-related tasks, and performance in cognitive tests. nih.govfrontiersin.orgnih.gov For instance, studies utilizing D2 receptor antagonists like eticlopride and raclopride (B1662589) have demonstrated their capacity to attenuate locomotor activity and stereotypical behaviors elicited by dopaminergic stimulants such as amphetamine. nih.gov Research has also explored the impact of D2 receptor antagonism on goal-directed behavior and the formation of habits, suggesting a role for D2 receptors in mediating behavioral flexibility. frontiersin.org Pavlovian and instrumental conditioning paradigms are valuable tools for investigating the effects of D2 antagonism on associative learning processes and motivated behaviors. nih.govfrontiersin.org

Neurobiological investigations in preclinical models often employ techniques to quantify neurotransmitter release, determine receptor occupancy, and analyze downstream intracellular signaling pathways within specific brain regions. In vivo imaging modalities, such as positron emission tomography (PET), can be utilized to assess the availability of D2 receptors and the extent of their occupancy by a test compound. revvity.comnih.gov Microdialysis allows for the measurement of extracellular concentrations of dopamine and other neurotransmitters. Furthermore, the analysis of the phosphorylation status of key proteins involved in dopaminergic signaling cascades, including ERK, CREB, and Akt, can provide valuable insights into the intracellular effects mediated by D2 receptor modulation. nih.gov Studies with eticlopride, for example, have demonstrated its influence on the phosphorylation patterns of these proteins in the striatum. nih.gov

Pharmacodynamic Biomarker Identification and Quantification in Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect a drug's biological impact on the organism, offering critical insights into its mechanism of action and potential efficacy. bioagilytix.comhayesbiomarkerconsulting.comwuxiapptec.com In the context of preclinical studies investigating this compound, the identification and quantification of relevant PD biomarkers are essential for confirming target engagement and understanding the functional consequences of D2 receptor antagonism. hayesbiomarkerconsulting.comcrownbio.comcriver.com

PD biomarkers can include various measures, such as the degree of receptor occupancy, changes in the expression levels or enzymatic activity of proteins involved in dopaminergic signaling pathways, or alterations in the transcription of genes regulated by D2 receptor activity. hayesbiomarkerconsulting.comwuxiapptec.com For a D2 receptor antagonist like this compound, potential PD biomarkers could involve the extent of D2 receptor binding in target brain regions, modifications in dopamine turnover rates, or the modulation of immediate early genes known to be responsive to dopamine receptor activation. nih.govnih.gov

A range of analytical techniques are employed for the quantification of biomarkers in preclinical samples, including enzyme-linked immunosorbent assay (ELISA), Meso Scale Discovery-Electrochemiluminescence (MSD-ECL), Luminex-based assays, quantitative polymerase chain reaction (qPCR), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioagilytix.com These methodologies enable the precise measurement of protein concentrations, gene expression levels, or the quantification of specific metabolites or signaling molecules in biological matrices such as tissues or fluids. bioagilytix.comwuxiapptec.com The selection of appropriate biomarkers and analytical platforms is guided by the specific research questions being addressed and the established biological understanding of the target and its associated pathways. bioagilytix.com

Mechanistic Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Mechanistic pharmacokinetic-pharmacodynamic (PK/PD) modeling represents a quantitative framework that integrates data on drug exposure (PK) with observed biological effects (PD) over time. mathworks.comcatapult.org.ukallucent.comchemrxiv.org This modeling approach is a vital component of preclinical drug development, allowing for a deeper understanding of the relationship between the concentration of this compound at its site of action and the magnitude and duration of its pharmacodynamic effects. catapult.org.ukallucent.comchemrxiv.org

Mechanistic PK/PD models are constructed to describe the causal link between drug concentrations and the resulting therapeutic or biological response, incorporating details about the drug's mechanism of action and the relevant target biology. allucent.com For this compound, a mechanistic PK/PD model would typically include parameters characterizing its absorption, distribution, metabolism, and excretion (PK profile) and link these to parameters describing its binding kinetics to D2 receptors and the subsequent functional outcomes (PD effects). mathworks.comcatapult.org.uk

These models are valuable for predicting the temporal profile of drug effects, evaluating dose-response relationships, and providing insights into optimal dosing strategies for achieving desired pharmacodynamic endpoints in preclinical species. catapult.org.ukallucent.com By integrating data from in vitro studies, preclinical in vivo PK data, and PD biomarker measurements, mechanistic PK/PD modeling can enhance the understanding of this compound's pharmacological characteristics and inform the design of future studies, including the prediction of potential efficacious doses and safety margins in humans. allucent.comchemrxiv.org The application of such modeling approaches can contribute to a more efficient use of animals in research by optimizing study designs and improving the precision of obtained results. nih.gov

Viii. Target Identification and Validation for Dopamine Receptor Modulation

Methodologies for Drug Target Identification

The initial step in understanding a compound's activity is to identify its molecular targets. nih.gov This has evolved from traditional pharmacological assays to high-throughput, data-intensive methods that provide a global view of a drug's interactions within a biological system. acs.org These advanced technologies are crucial for confirming the intended interactions of molecules like Etacepride and for discovering any previously unknown binding partners. japsonline.com

Functional genomics investigates how genes and their products contribute to biological processes by using genome-wide approaches. nih.goveurofinsdiscovery.com These methods are powerful tools for identifying drug targets by systematically perturbing gene function and observing the impact on cellular phenotypes or drug response. nih.govoncodesign-services.com For a compound like this compound, functional genomics can elucidate the genetic pathways that mediate its effects.

Key functional genomics technologies used in target identification include:

RNA interference (RNAi) : This technique uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence specific genes, allowing researchers to assess how the absence of a particular protein affects the cell's response to a drug. nuvisan.combiocompare.com

CRISPR-Cas9 Gene Editing : A revolutionary tool that allows for precise knockout, knockdown, or activation of genes. nuvisan.com Genome-wide CRISPR screens can systematically disrupt every gene in a cell population to identify which genes, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to its direct target or critical pathway components. biocompare.comthermofisher.com

Technique Description Application in Target Identification
RNA interference (RNAi) Utilizes double-stranded RNA molecules to silence the expression of specific genes by degrading their messenger RNA (mRNA). biocompare.com Can be used in large-scale screens to identify genes whose suppression alters a cell's sensitivity to a compound, suggesting the gene product is part of the drug's mechanism of action.
CRISPR-Cas9 Screening A gene-editing technology that uses a guide RNA to direct the Cas9 nuclease to a specific DNA sequence, creating a double-strand break to knock out or modify the gene. nuvisan.com Genome-wide or pathway-focused CRISPR libraries can systematically knock out genes to pinpoint which ones are essential for a drug's activity, thus identifying its target. harvard.edu
Gene Expression Profiling Techniques like RNA-sequencing (RNA-seq) measure the expression levels of thousands of genes simultaneously after drug treatment. nih.gov Comparing the gene expression signature of a drug with an unknown target to a library of signatures from drugs with known mechanisms can reveal its mode of action. biocompare.com

While genomics focuses on the gene level, proteomics and metabolomics provide insights into the functional consequences at the protein and metabolite levels, which are often closer to the phenotype. japsonline.comomicscouts.com

Proteomics is the large-scale study of proteins. In drug discovery, proteomic methods can directly identify the protein targets of a compound. japsonline.comomicscouts.com

Chemical Proteomics : This approach uses a modified, "bait" version of a drug molecule (like this compound) to capture its binding partners from a cell lysate. japsonline.com These captured proteins are then identified using mass spectrometry. nih.gov

Cellular Thermal Shift Assay (CETSA) : This method relies on the principle that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a ligand. nih.gov By heating cell extracts treated with a drug and measuring which proteins remain soluble, CETSA can identify its targets without needing to modify the compound. nih.govplos.org

Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system. ajol.info By profiling how the metabolome changes in response to a compound, researchers can understand its downstream functional effects and infer its mechanism of action. elucidata.io If a drug's metabolic signature closely matches the signature produced by knocking out a specific gene, it suggests the drug targets that gene's protein product. elucidata.io

'Omics' Field Description Relevance to Target ID for this compound
Proteomics The large-scale study of the proteome—the entire set of proteins produced by an organism or system. japsonline.com Could directly identify the Dopamine (B1211576) D2 receptor and other potential off-targets by analyzing which proteins physically interact with this compound in a cellular context. biognosys.comnih.gov
Metabolomics The systematic study of the unique chemical fingerprints that specific cellular processes leave behind (metabolites). ajol.info Could reveal the downstream functional consequences of D2 receptor antagonism by this compound, mapping the metabolic pathways that are altered upon treatment. elucidata.io

Strategies for Target Validation in Preclinical Contexts

Identifying a potential target is not enough; it must be rigorously validated to confirm that modulating its activity leads to the desired therapeutic effect. biognosys.com Target validation is a critical preclinical step that aims to increase confidence that a target is responsible for a disease phenotype and is suitable for drug intervention. nuvisan.comscbt.com This process reduces the high attrition rates of drug candidates in later clinical trials. biognosys.com

Genetic perturbation is one of the most definitive strategies for target validation. nuvisan.com By specifically altering the expression of the target gene, researchers can directly test its role in the drug's mechanism of action.

For a compound like this compound, which is known to target the Dopamine D2 receptor (DRD2), a key validation experiment would involve:

Gene Knock-out : Using CRISPR-Cas9, the DRD2 gene is permanently knocked out in a relevant cell line. nuvisan.comeuropeanpharmaceuticalreview.com

Phenotypic Assessment : These knock-out cells are then treated with this compound. If the cells no longer respond to this compound in the same way as normal (wild-type) cells, it provides strong evidence that the D2 receptor is the essential target for the drug's activity. nuvisan.com

This approach has been used to validate the targets of other compounds that interact with the D2 receptor. For example, in one study, CRISPR/Cas9 was used to knock out DRD2 in cancer cell lines to investigate the anticancer effects of the D2 antagonist ONC201. nih.gov Similarly, genetically impairing the dopamine pathway in Drosophila models helped validate that D2 receptor antagonists could rescue certain disease phenotypes. ajol.info

Orthogonal assays are distinct, independent methods used to measure the same biological event. bioascent.com Using multiple, complementary techniques to confirm a drug-target interaction provides much stronger validation and helps eliminate false positives that can arise from a single assay technology. nih.gov

For a G-protein coupled receptor (GPCR) target like the Dopamine D2 receptor, a typical orthogonal approach would combine a binding assay with a functional assay:

Primary Assay (Binding) : A radioligand binding assay could be used to measure the affinity (Ki) of this compound for the D2 receptor, demonstrating that it physically binds to the target.

Orthogonal Assay (Function) : A cell-based functional assay would then be used to confirm that this binding event leads to a biological response. nih.gov Examples include measuring changes in downstream second messengers like cyclic AMP (cAMP) or detecting the recruitment of β-arrestin, which are key events in GPCR signaling. pharmafeatures.com A change in these readouts upon this compound treatment would validate that its binding is functionally relevant. nih.govbioascent.com

Primary Assay (Example) Orthogonal Assay (Example) What it Confirms
Radioligand Binding Assay Measures direct competition of this compound with a known radioactive ligand for the D2 receptor. Confirms direct physical binding to the target and determines binding affinity (Ki). bioascent.com
cAMP Second Messenger Assay Measures the change in intracellular cyclic AMP levels after receptor activation/inhibition. pharmafeatures.com Confirms that the binding of this compound to the D2 receptor (a Gi-coupled receptor) leads to the expected functional consequence (an increase in cAMP). nih.gov
Surface Plasmon Resonance (SPR) A biophysical technique that measures binding events in real-time without labels. nih.gov Validates the binding kinetics (on-rate and off-rate) of the drug-target interaction.
β-Arrestin Recruitment Assay Measures the translocation of β-arrestin protein to the receptor upon ligand binding. pharmafeatures.com Provides an alternative functional readout to confirm receptor engagement and can help identify ligand-biased signaling.

Computational Approaches in Target Deconvolution and Profiling (e.g., AI/ML)

In recent years, computational methods, particularly artificial intelligence (AI) and machine learning (ML), have become indispensable for accelerating drug discovery. rsc.orgmdpi.com These approaches can analyze massive datasets to predict drug-target interactions, elucidate mechanisms of action, and profile potential off-targets. elucidata.iocore.ac.uk

Target deconvolution is the process of identifying the specific molecular targets responsible for a drug's effects, especially for compounds discovered through phenotypic screens. biocompare.complos.orgarxiv.org

Similarity-Based Methods : AI models can predict targets for a new compound by comparing its chemical structure or gene expression signature to databases of compounds with known targets. mdpi.com The principle is that similar compounds often bind to similar targets. core.ac.uk

Molecular Docking : This technique uses computer simulations to predict how a drug molecule like this compound fits into the three-dimensional structure of a protein. mdpi.com Large-scale docking screens can test a single drug against thousands of protein structures to generate a list of potential on- and off-targets. nih.gov

Network Analysis and Systems Biology : By integrating various 'omics' datasets (genomic, proteomic, etc.), computational models can build interaction networks that reveal how a drug perturbs complex biological systems, providing a holistic view of its mechanism. core.ac.uk

Target Addiction Scoring (TAS) : This computational method integrates drug sensitivity data from cell lines with drug-target interaction information to calculate a score that reflects how dependent a cell line is on a specific protein target for its survival. antibodysociety.org This can help prioritize the most critical targets of a given drug. antibodysociety.org

For dopaminergic drug discovery, ML models have been successfully used to identify novel compounds that bind to the D2 receptor and to predict their activity, demonstrating the power of these in silico techniques to accelerate the design of more effective therapeutics. rsc.orgnih.gov

Compound Reference Table

Compound Name Classification/Note
This compound Benzamide (B126) derivative; Dopamine D2 receptor antagonist.
ONC201 Small molecule antagonist of DRD2 and DRD3, investigated for anticancer effects. nih.gov
Paliperidone Antipsychotic that antagonizes D2 and 5-HT2A receptors. ajol.info
Prochlorperazine First-generation antipsychotic; primarily a D2 receptor antagonist. ajol.info
Sulpiride (B1682569) A selective D2/D3 receptor antagonist. ajol.info

Translating Preclinical Target Validation to Mechanistic Understanding

The journey from identifying a molecular target to developing a therapeutic intervention is complex, requiring a robust bridge between preclinical findings and clinical application. For dopamine receptor modulators, this translation is pivotal for establishing a clear mechanistic understanding of a compound's action in a living system. Preclinical validation using tool compounds like this compound is fundamental to this process. It allows researchers to quantitatively assess target engagement and link it to downstream biological and behavioral effects, thereby building a coherent model of the drug's mechanism of action before it is ever administered to humans. nih.gov

A key methodology in this translational effort is the use of in vivo imaging, particularly Positron Emission Tomography (PET). nih.gov Research into compounds like this compound is often centered on their potential effects on the central nervous system and their interaction with specific receptors. ontosight.ai By radiolabeling this compound (e.g., with carbon-11 (B1219553) or fluorine-18), scientists can non-invasively visualize and quantify dopamine D2/D3 receptors in the brains of living preclinical models. mdpi.com This technique is crucial for confirming that a potential therapeutic compound reaches its intended target and for measuring the degree of interaction.

One of the most critical parameters determined in these preclinical studies is receptor occupancy (RO). nih.gov This measurement indicates the percentage of a specific receptor pool that is bound by a drug at a given dose. nih.gov By first administering a novel, non-radiolabeled drug candidate and then introducing radiolabeled this compound, researchers can measure the displacement of the radioligand. The degree of displacement directly correlates with the receptor occupancy of the test compound. This provides concrete, quantitative evidence of target engagement in a living organism.

Table 1: Illustrative Preclinical D2/D3 Receptor Occupancy Determined by Radiolabeled this compound Displacement This table presents hypothetical data to illustrate the experimental principle.

Test CompoundDose Administered (preclinical model)Radiolabeled this compound Displacement (%)Calculated Receptor Occupancy (%)
Compound A1 mg/kg2525
Compound A5 mg/kg6868
Compound B2 mg/kg4545
Compound B10 mg/kg8585

Understanding target engagement is only the first step; this engagement must be correlated with a functional outcome to build a mechanistic model. Dopamine receptors, being G protein-coupled receptors (GPCRs), initiate intracellular signaling cascades upon activation or blockade. wikipedia.org For instance, D2-like receptors typically inhibit the production of cyclic AMP (cAMP) via their interaction with Gαi/o proteins. nih.gov Preclinical studies can measure these downstream effects and correlate them with the receptor occupancy levels determined using this compound. This allows for the construction of a dose-response relationship that links target binding to a specific biological consequence.

By integrating receptor occupancy data with measurements of downstream signaling and observable behavioral changes in animal models of disease, a comprehensive mechanistic picture emerges. This allows researchers to hypothesize a "therapeutic window" for receptor occupancy, where desired effects are maximized and potential side effects are minimized. nih.gov For example, studies with various antipsychotics have suggested a therapeutic window of 60% to 80% D2 receptor occupancy to achieve clinical efficacy without inducing excessive extrapyramidal side effects. nih.govsemanticscholar.org Data from preclinical models using tool compounds like this compound are essential for predicting this window for new chemical entities.

Table 2: Hypothetical Correlation of D2 Receptor Occupancy with Mechanistic and Behavioral Readouts in a Preclinical Model This table presents hypothetical data to illustrate the translational principle.

Receptor Occupancy Range (%)Observed Downstream Pathway Modulation (e.g., Striatal cAMP Levels)Associated Behavioral Outcome (in animal model)
0-20No significant changeNo significant effect
20-40Slight increaseReduction in novelty-induced hyperlocomotion
40-60Moderate increaseNormalization of prepulse inhibition
60-80Substantial increaseAntipsychotic-like effects observed
>80Maximal increaseCatalepsy/motor side effects observed

Ix. Analytical Method Development for Etacepride Research

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic techniques are widely used for separating and analyzing components within a sample. For Etacepride, these methods are essential for assessing its purity and confirming its identity by comparing its chromatographic behavior to that of a reference standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. It is commonly used for the analysis of pharmaceutical compounds and substituted benzamides tandfonline.comksu.edu.sa. HPLC involves a liquid mobile phase that carries the sample through a stationary phase, typically a column packed with small particles. The separation is based on the differential interaction of the sample components with the stationary and mobile phases. Detection is often achieved using UV spectrophotometry tandfonline.com.

HPLC methods for substituted benzamides, such as those mentioned in the literature, often involve reversed-phase columns (e.g., C18) and mobile phases consisting of mixtures of buffers (like sodium dihydrogen phosphate) and organic solvents (such as acetonitrile), with pH adjustment nih.gov. These methods can be applied to the determination of compounds in various matrices, including pharmaceutical preparations and biological fluids ksu.edu.sa. An example of an HPLC application involves the determination of a related compound in human plasma using a C18 column and a mobile phase of sodium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) nih.gov. The method demonstrated linearity over a specific concentration range and acceptable precision and accuracy nih.gov.

HPLC can be used for the analysis of this compound to determine its purity by separating it from impurities and quantifying the relative amount of each component. Identity can be confirmed by comparing the retention time and UV spectrum of this compound in a sample to those of a known standard.

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique primarily used for the separation and analysis of volatile or semi-volatile compounds. While HPLC is more commonly cited for substituted benzamides in some contexts ksu.edu.sa, GC can also be applied, often coupled with Mass Spectrometry (GC-MS), for the analysis of various compounds cenmed.comnih.gov. GC involves a gaseous mobile phase that carries the sample through a stationary phase contained within a column. Separation is based on the partitioning of the analytes between the gas phase and the stationary phase, which can be a liquid or a solid support.

GC, particularly when coupled with MS, can be used for the identification and quantification of components in complex mixtures. While specific details regarding GC methods solely for this compound were not extensively found, GC-MS is a recognized technique for the analysis of various organic pollutants and pharmaceutical compounds cenmed.comnih.gov. The application of GC for this compound would likely involve appropriate sample preparation to ensure volatility or derivatization if necessary, followed by separation on a suitable GC column and detection.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods provide information about the interaction of a compound with electromagnetic radiation, which can be used to determine its structure and quantify its presence.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for identifying and quantifying compounds, as well as elucidating their structures. MS can be coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) to provide hyphenated techniques that combine the separation power of chromatography with the identification capabilities of MS nih.govnih.gov.

In the context of substituted benzamides and related compounds, MS is used for the identification of parent compounds and their metabolites nih.gov. Techniques like Ultra-High Performance Liquid Chromatography–Tandem Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are employed for metabolite identification and accurate mass measurements nih.govmdpi.com. MS provides characteristic fragmentation patterns that can be used to confirm the structure of a compound. For instance, in metabolite identification studies, accurate mass measurements and fragmentation analysis are crucial for proposing the structure of metabolites mdpi.com. MALDI mass spectrometry has also been mentioned in the characterization of related compounds, providing molecular weight information googleapis.comgoogle.comgoogleapis.comgoogleapis.com.

For this compound research, MS, particularly LC-MS or GC-MS, would be invaluable for confirming its molecular weight, determining its elemental composition, and providing structural information through fragmentation analysis. This is essential for both identity confirmation and the study of its metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules. It is based on the interaction of atomic nuclei with a magnetic field. ¹H NMR and ¹³C NMR are commonly used to determine the number and type of hydrogen and carbon atoms in a molecule and their connectivity.

NMR spectroscopy is a standard technique for the characterization of organic compounds, including substituted benzamides researchgate.net. ¹H NMR and ¹³C NMR spectra provide unique fingerprints that can be used to confirm the identity and purity of a synthesized compound and elucidate its complete structure researchgate.net. For example, NMR has been used to characterize synthesized N-substituted benzamide (B126) derivatives, with chemical shifts and coupling constants providing detailed structural information researchgate.net.

In this compound research, NMR spectroscopy would be used to definitively confirm its chemical structure and assess its purity by identifying any spectroscopically active impurities.

Advanced Techniques for Metabolite Identification in Preclinical Samples

Metabolite identification is a critical aspect of preclinical research to understand how a compound is transformed within a living organism. This involves identifying the structures of metabolites formed and the metabolic pathways involved. Advanced analytical techniques, primarily coupled chromatography and mass spectrometry, are essential for these studies.

Metabolite identification studies in preclinical samples (e.g., plasma, urine, feces, tissue homogenates) often utilize radiolabeled versions of the parent drug to facilitate detection and quantification of metabolites scispace.compharmaron.com. Techniques like UPLC-QTOF-MS are commonly employed for their high sensitivity and ability to provide accurate mass measurements and fragmentation data for metabolite structure elucidation nih.govmdpi.com.

The process typically involves incubating the compound with biological matrices (e.g., liver microsomes, hepatocytes) or administering it to preclinical species and collecting biological samples nih.govscispace.com. These samples are then processed, and the metabolites are separated using chromatography (e.g., UPLC or HPLC) before being introduced into a mass spectrometer for detection and structural characterization nih.govmdpi.com. High-resolution MS is crucial for determining the elemental composition of metabolites, and tandem MS (MS/MS) provides fragmentation patterns that help in piecing together the structure mdpi.com. Comparative analysis of metabolite profiles across different species and in vitro systems is also performed to assess the relevance of preclinical findings to humans scispace.compharmaron.com. Hypothetical metabolic pathways, such as dehydrogenation, hydroxylation, and demethylation, can be proposed based on the identified metabolites nih.gov.

For this compound, advanced techniques for metabolite identification in preclinical samples would involve similar approaches, utilizing LC-MS/MS or UPLC-MS/MS to detect, characterize, and identify metabolites formed in various biological matrices from animal studies. This information is vital for understanding its biotransformation and potential disposition in vivo.

Quantitative Analytical Methods for Research Studies

Quantitative analytical methods for research studies involving this compound would aim to precisely measure the amount of the compound present in a sample. This is crucial for various research purposes, such as determining purity, analyzing concentration in formulations, or studying its behavior in different matrices. Common quantitative techniques employed in chemical analysis that could be applicable to this compound research include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) cenmed.comactascientific.comwikipedia.orgtechnologynetworks.comthermofisher.com. Spectrophotometry is another technique used for quantitative analysis, based on the absorption or transmission of light by a substance at specific wavelengths youtube.comyoutube.com.

HPLC is a widely used technique for separating, identifying, and quantifying compounds in a sample that can be dissolved in a liquid humanjournals.com. Method development in HPLC involves optimizing parameters such as the mobile phase, column selection, flow rate, and detection wavelength to achieve adequate separation and response for the analyte actascientific.comhumanjournals.comchromatographyonline.com. UV detection is commonly used in HPLC for compounds that absorb UV light actascientific.comscielo.br.

GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry technologynetworks.com. It is used to identify and quantify volatile and semi-volatile compounds thermofisher.commeasurlabs.com. LC-MS combines liquid chromatography with mass spectrometry and is suitable for the analysis of a wide range of compounds, including those that are polar, large, or thermally labile wikipedia.orgthermofisher.com. Both GC-MS and LC-MS can be used for targeted quantitative analysis by monitoring specific ions thermofisher.comnih.gov.

While specific detailed research findings or data tables exclusively focused on the quantitative analysis of this compound using these methods were not extensively available in the search results, the principles and applications of these techniques in quantitative pharmaceutical analysis are well-established humanjournals.comscielo.braurigeneservices.com.

Quantitative analysis aims for objectivity and the results can often be generalized to larger populations questionpro.comshu.edu. The data collected is typically in numerical form, such as response frequencies, means, and standard deviations, and is analyzed using statistical software questionpro.com.

X. Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data in Etacepride Research

A holistic understanding of this compound's biological impact is being pursued through the integration of multi-omics data. This approach combines genomics, proteomics, and metabolomics to create a comprehensive picture of the cellular and systemic changes induced by the compound, moving beyond its primary interaction with the dopamine (B1211576) D2 receptor. frontiersin.orgenviro.wiki

Genomics can identify genetic variations that influence individual responses to this compound, laying the groundwork for personalized medicine. frontiersin.org

Proteomics , the large-scale study of proteins, offers a window into how this compound alters protein expression and signaling cascades downstream of receptor binding. genewiz.comnih.gov This could reveal effects on synaptic plasticity or neuroinflammation. genewiz.com Analyzing protein differences between healthy and diseased states can help identify novel biomarkers for diagnosis or treatment monitoring. nih.govmdpi.com

Metabolomics provides a snapshot of the metabolic state of cells or organisms, showing how this compound might affect cellular energy or the metabolism of neurotransmitters like dopamine. frontiersin.orgmetabolon.com

By layering these "omics" datasets, researchers can build detailed molecular maps of this compound's effects, potentially uncovering new biomarkers to predict therapeutic efficacy or off-target actions. mdpi.com

Omics FieldObject of StudyPotential Application to this compound Research
GenomicsDNA, GenesIdentification of genetic polymorphisms affecting drug response and metabolism.
ProteomicsProteins, Protein NetworksElucidation of downstream signaling pathways and identification of biomarkers. genewiz.com
MetabolomicsMetabolites, Small MoleculesAnalysis of changes in cellular metabolism and neurotransmitter pathways. metabolon.com

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the optimization of compounds like this compound. nih.govfrontiersin.org These computational tools analyze vast datasets to identify and design novel analogues with improved properties. nih.govajol.info

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Models : ML algorithms, including deep neural networks, can be trained on the chemical structures and biological activities of known D2 receptor ligands. ajol.infochemrxiv.org These QSAR models predict the binding affinity and selectivity of new, untested molecules, prioritizing which compounds to synthesize and test. ajol.infochemrxiv.org

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch. frontiersin.orgnih.govresearchgate.netfrontiersin.org By learning the essential 3D shape and pharmacophore features for D2 receptor interaction, these algorithms can generate novel chemical scaffolds that may be more potent or selective than existing ones. nih.govresearchgate.net This approach significantly expands the chemical space that can be explored for potential new drugs. osti.gov

Improving Selectivity : A major challenge in targeting the D2 receptor is its high homology with the D3 receptor. chemrxiv.orgacs.org ML models are being developed specifically to predict a compound's selectivity, which can help in the rational design of more targeted therapeutics. chemrxiv.orgpharmafeatures.com

These in silico methods reduce the time and expense of traditional discovery pipelines and enhance the efficiency of exploring desirable chemical space. frontiersin.orgnih.gov

AI/ML TechniqueDescriptionGoal in this compound Research
QSAR ModelingCorrelates molecular structure with biological activity to predict properties of new compounds. ajol.infoPredict binding affinity and selectivity of this compound analogues. chemrxiv.org
Generative ModelsDesigns novel molecular structures based on learned patterns and desired properties. frontiersin.orgCreate new scaffolds with potentially superior D2 receptor activity. nih.gov
Selectivity ModelingSpecifically trained to differentiate binding between highly similar receptors (e.g., D2 vs. D3). chemrxiv.orgDesign advanced analogues with higher D2 receptor selectivity. pharmafeatures.com

Novel Experimental Models for Deeper Mechanistic Understanding (e.g., organoids)

To better understand this compound's mechanisms in a more biologically accurate context, researchers are utilizing advanced experimental models like brain organoids. frontiersin.orgmdpi.com These self-organizing, 3D structures are grown from human stem cells and can replicate key features of the human brain, including the development of dopaminergic neurons and neural circuits. mdpi.comparkinsonsnewstoday.comnews-medical.net

Advantages of organoid models include:

Human-Specific Context : Organoids provide a human-based 3D culture system that can model aspects of brain development and function that are difficult to study in animal models. frontiersin.orgmdpi.com

Disease Modeling : Organoids can be generated from induced pluripotent stem cells (iPSCs) derived from patients with specific genetic mutations. mdpi.comdrugtargetreview.comhuborganoids.nl This allows for the study of how a patient's genetic background might influence their response to a drug like this compound, opening doors for personalized medicine. drugtargetreview.comnih.gov

Circuit-Level Investigation : Researchers have successfully created "assembloids" by fusing organoids from different brain regions (e.g., midbrain, cortex, and striatum) to model the brain's dopaminergic reward pathway. parkinsonsnewstoday.comnews-medical.net Such models enable the pharmacological investigation of how compounds affect neuronal circuit formation and function. parkinsonsnewstoday.comnews-medical.net

These "patient-in-a-dish" models offer an unparalleled platform for high-throughput screening and for bridging the gap between traditional 2D cell cultures and in vivo animal studies. frontiersin.orgdrugtargetreview.commoleculardevices.com

Development of Advanced Analogues with Tuned Receptor Profiles

A significant area of ongoing research is the rational design and synthesis of advanced this compound analogues with highly specific receptor profiles. mdpi.complos.orgnih.gov The goal is to modify the chemical structure to create compounds with enhanced selectivity for the D2 receptor or to introduce novel pharmacological properties. acs.org

A key concept driving this research is biased agonism or functional selectivity. frontiersin.orgacs.org The dopamine D2 receptor signals through multiple intracellular pathways, primarily via G-proteins and β-arrestins. pnas.orgnih.gov It is believed that separating these signaling pathways could distinguish a drug's therapeutic effects from its unwanted side effects. pnas.orgtandfonline.com

Current strategies include:

Structure-Activity Relationship (SAR) Studies : By systematically modifying parts of the this compound molecule and testing the resulting activity, chemists can identify the key structural features required for potency and selectivity. acs.orgnih.govresearchgate.net

Developing Biased Ligands : Researchers are creating D2 receptor ligands that preferentially activate either the G-protein pathway or the β-arrestin pathway. acs.orgpnas.orgnih.gov For example, compounds like UNC9975 and UNC9994 were developed as β-arrestin-biased agonists, showing antipsychotic-like activity without certain motor side effects in animal models. pnas.orgnih.govtandfonline.com Conversely, the development of G-protein-biased agonists is also being pursued to fully understand D2 receptor pharmacology. acs.org

This approach aims to create highly tailored molecules that can more precisely modulate the dopaminergic system, potentially leading to safer and more effective therapeutics. frontiersin.org

Q & A

Q. What are the foundational pharmacological mechanisms of Etacepride, and how should they guide experimental design?

Answer: Begin by isolating this compound’s receptor-binding profile using in vitro assays (e.g., radioligand binding studies) to quantify affinity for dopamine D2/D3 and serotonin 5-HT1A/2A receptors. Validate findings with dose-response curves and control groups to account for nonspecific binding . Pair mechanistic studies with behavioral models (e.g., rodent locomotor activity tests) to correlate receptor occupancy with functional outcomes. Ensure consistency in solvent preparation and animal strain selection to minimize variability .

Q. How to design a statistically robust preclinical study for this compound’s efficacy in neuropsychiatric models?

Answer: Use a randomized, blinded design with power analysis to determine sample size. For example, in a schizophrenia model (e.g., MK-801-induced hyperlocomotion), allocate animals to this compound treatment, positive control (e.g., haloperidol), and vehicle groups. Apply ANOVA with post-hoc Tukey tests to compare means, and report effect sizes (Cohen’s d) . Include a table summarizing key parameters:

ParameterThis compound GroupControl GroupPositive Control
Dose (mg/kg)0.5, 1.0, 2.0VehicleHaloperidol 0.1
Sample Size (n)12 per dose1212
Primary OutcomeLocomotion score

Ensure ethical compliance with IACUC guidelines, including humane endpoints .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across species?

Answer: Conduct comparative pharmacokinetic studies in rodents and non-human primates using LC-MS/MS to measure plasma and brain concentrations. Address interspecies variability by normalizing doses to body surface area and adjusting for metabolic enzyme differences (e.g., CYP450 isoforms). Use compartmental modeling (e.g., NONMEM) to simulate exposure-response relationships . Publish raw data in supplementary materials to enable reanalysis .

Q. What methodologies optimize detection of this compound’s off-target effects in high-throughput screens?

Answer: Employ a multi-omics approach:

  • Proteomics : Use affinity purification mass spectrometry (AP-MS) to identify protein interactors.
  • Transcriptomics : Apply RNA-seq to assess gene expression changes in neuronal cell lines.
  • Metabolomics : Profile cerebrospinal fluid (CSF) metabolites via NMR or LC-HRMS. Validate hits with CRISPR knockdown and orthogonal assays (e.g., surface plasmon resonance). Use Benjamini-Hochberg correction for false discovery rates in multi-omic datasets .

Q. How to ensure reproducibility in this compound’s behavioral assays across labs?

Answer: Standardize protocols using ARRIVE guidelines. Key steps:

  • Pre-register study designs on platforms like Open Science Framework.
  • Use vendor-certified animals with documented microbiota status.
  • Calibrate equipment (e.g., activity monitors) monthly. Share datasets via repositories like Figshare, including metadata on environmental variables (e.g., light/dark cycles, noise levels) .

Methodological and Ethical Considerations

How to structure a research question for this compound’s neuroprotective potential using the PICOT framework?

Answer:

  • P opulation: Adult rats with induced Parkinsonian symptoms.
  • I ntervention: Daily oral this compound (1 mg/kg) for 4 weeks.
  • C omparison: Levodopa (50 mg/kg) and vehicle groups.
  • O utcome: Striatal dopamine levels via HPLC.
  • T ime: 4-week treatment with post-mortem analysis. This framework ensures alignment between hypotheses and experimental design .

Q. What statistical methods are appropriate for analyzing contradictory data in this compound’s clinical trials?

Answer: Apply sensitivity analyses:

  • Stratify data by covariates (e.g., age, genotype).
  • Use mixed-effects models to account for inter-center variability in multi-site trials.
  • Perform meta-analysis of aggregated trial data with random-effects models to quantify heterogeneity (I² statistic) .

Q. How to address ethical challenges in human studies involving this compound?

Answer:

  • Obtain informed consent with explicit disclosure of CNS side effects (e.g., akathisia).
  • Establish a Data Safety Monitoring Board (DSMB) for interim analyses.
  • Anonymize participant data using double-coding systems and restrict access to certified personnel .

Data Presentation and Peer Review

Q. How to present conflicting in vitro and in vivo results in a manuscript?

Answer: Use a discussion section to contextualize discrepancies. For example:

  • In vitro data may show high D2 affinity, but in vivo effects could be modulated by blood-brain barrier penetration.
  • Provide a figure comparing receptor occupancy (PET imaging) and plasma concentrations .

Q. What are the criteria for selecting high-impact journals for this compound research?

Answer: Prioritize journals with:

  • Scope alignment (e.g., Neuropsychopharmacology for behavioral studies).
  • Open-data policies (e.g., PLOS ONE).
  • Rigorous peer review (e.g., ≥3 reviewers). Avoid predatory journals by verifying indexing in PubMed/Scopus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.